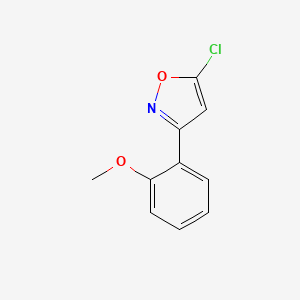

5-Chloro-3-(2-methoxyphenyl)-1,2-oxazole

Description

5-Chloro-3-(2-methoxyphenyl)-1,2-oxazole is a heterocyclic compound featuring an isoxazole core substituted with a chlorine atom at position 5 and a 2-methoxyphenyl group at position 2. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-chloro-3-(2-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-13-9-5-3-2-4-7(9)8-6-10(11)14-12-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRZDIVHXMGYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact withPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform . These enzymes play crucial roles in cellular signaling and regulation.

Mode of Action

This could potentially alter cellular signaling pathways, resulting in various downstream effects.

Biochemical Pathways

Given its potential targets, it may influence pathways related to cellular signaling and regulation.

Biochemical Analysis

Biochemical Properties

5-Chloro-3-(2-methoxyphenyl)-1,2-oxazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, which is involved in cell signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of their catalytic activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/AKT signaling pathway, which is crucial for cell growth, survival, and proliferation. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

Biological Activity

5-Chloro-3-(2-methoxyphenyl)-1,2-oxazole is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, antiproliferative effects, and antimicrobial activities, supported by relevant data tables and research findings.

Overview of Oxazole Derivatives

Oxazoles are five-membered heterocycles that have been extensively studied for their medicinal properties. They exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. The structural modifications in oxazole derivatives can significantly influence their biological efficacy.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed pharmacological effects. Research indicates that oxazole derivatives can act on pathways involved in cell proliferation and apoptosis, making them potential candidates for cancer therapy .

Antiproliferative Activity

Case Studies and Findings:

-

Anticancer Properties : A study evaluated several oxazole derivatives for their antiproliferative activity against various human tumor cell lines. The compound this compound demonstrated significant cytotoxicity with IC50 values ranging from single-digit nanomolar concentrations against multiple cancer cell lines .

This data suggests that structural modifications in the oxazole ring can enhance antiproliferative activity against specific cancer types.

Compound Cell Line IC50 (nM) This compound HT-29 (colon) 0.5 This compound HeLa (cervical) 73.2 - Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine at the para position of the phenyl ring has been shown to reduce antiproliferative activity compared to derivatives with electron-releasing groups like methoxy .

Antimicrobial Activity

Research Findings:

-

Antibacterial Efficacy : The antibacterial properties of this compound were assessed against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising antibacterial activity.

These results demonstrate the potential of this compound as a therapeutic agent against resistant bacterial strains .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 10 Pseudomonas aeruginosa 20 -

Antifungal Activity : In addition to antibacterial effects, the compound also exhibited antifungal properties against Candida species.

This highlights the dual action of this compound as both an antibacterial and antifungal agent .

Fungal Strain MIC (µg/mL) Candida albicans 16 Aspergillus niger 32

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable in medicinal chemistry:

- Antimicrobial Properties : Research has shown that oxazole derivatives, including 5-chloro-3-(2-methoxyphenyl)-1,2-oxazole, possess significant antimicrobial activity against various bacterial strains. For instance, studies indicated that certain oxazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 15–21 mm |

| Ampicillin | >27 mm |

- Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. Studies have indicated that oxazole derivatives can inhibit cell proliferation in cancer cell lines such as PC-3 (prostate cancer) and MCF7 (breast cancer). For example, some derivatives showed IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.0030 | PC-3 |

| 5-Fluorouracil | 0.016 | PC-3 |

Industrial Applications

In addition to its biological applications, this compound is also explored for its potential in industrial applications:

- Material Science : The compound can be utilized in the development of new materials with specific properties such as polymers and coatings due to its unique chemical structure .

Case Studies

Several studies have highlighted the effectiveness of oxazole derivatives in various therapeutic contexts:

- Antimicrobial Efficacy : A study conducted by Shamsuzzaman et al. synthesized a series of oxazole derivatives and evaluated their antimicrobial activity using disk diffusion assays against multiple bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics .

- Antitumor Potential : Liu et al. explored the antitumor properties of various trisubstituted oxazoles against human prostate cancer cells. Their findings revealed that some compounds had significantly lower IC50 values than established chemotherapeutics .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Isoxazoles

Table 1: Key Structural Features of Selected Isoxazole Derivatives

Key Observations :

- Electronic Effects : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized isoxazole ring, enhancing reactivity in nucleophilic/electrophilic reactions. In contrast, nitro-substituted analogs (e.g., 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole) exhibit stronger electron withdrawal, likely reducing solubility in polar solvents .

Hypothetical Pathway for Target Compound :

Formation of a propargyl oxime intermediate with 2-methoxyphenyl and chloro-substituted moieties.

Cyclization using a transition-metal catalyst (e.g., AuCl3) or base-mediated conditions.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Notes:

- The methoxy group improves solubility in polar solvents compared to nitro or multiple chloro substituents.

- Higher LogP values (e.g., 3.2–3.5) suggest moderate lipophilicity, favoring membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.